2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile
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Overview
Description
2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile is an organic compound with the molecular formula C10H11N3O3 It is a derivative of benzonitrile, featuring a nitro group and a methoxyethylamino group
Preparation Methods
The synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile typically involves the following steps:
Amination: The nitrobenzonitrile is then subjected to amination, where the nitro group is replaced with an amino group. This can be done using reducing agents such as iron powder in the presence of hydrochloric acid.
Methoxyethylation: Finally, the amino group is reacted with 2-methoxyethyl chloride in the presence of a base like sodium hydroxide to introduce the methoxyethyl group.
Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include hydrogen gas with palladium catalyst for reduction, sodium hydroxide for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted benzonitriles, and oxidized benzonitriles.
Scientific Research Applications
2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile can be compared with other similar compounds such as:
2-Amino-5-nitrobenzonitrile: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.
2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile: Features a hydroxyethyl group instead of a methoxyethyl group, which may alter its reactivity and biological activity.
2-[(2-Methoxyethyl)amino]-4-nitrobenzonitrile: The position of the nitro group is different, which can affect the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-16-5-4-12-10-3-2-9(13(14)15)6-8(10)7-11/h2-3,6,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDTQZNUZQAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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